molecular formula C7H3F3N2OS B12333665 5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one

5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12333665
M. Wt: 220.17 g/mol
InChI Key: HGOFJJVTEJDOGG-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. The thieno[2,3-d]pyrimidine scaffold is known for its diverse biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-(trifluoromethyl)thiophene with formamide under acidic conditions to form the desired thieno[2,3-d]pyrimidine core. The reaction is usually carried out at elevated temperatures (120-130°C) for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)pyrimidine
  • 2-(trifluoromethyl)thieno[2,3-d]pyrimidine
  • 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine

Uniqueness

5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of the thieno[2,3-d]pyrimidine scaffold and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C7H3F3N2OS

Molecular Weight

220.17 g/mol

IUPAC Name

5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)3-1-14-6-4(3)5(13)11-2-12-6/h1-2,4H

InChI Key

HGOFJJVTEJDOGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2C(=NC=NC2=O)S1)C(F)(F)F

Origin of Product

United States

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